(2,4-Dimethylphenoxy)acetyl chloride

Catalysis Amide Synthesis Organometallic Chemistry

Procure (2,4-Dimethylphenoxy)acetyl chloride for its unique steric profile. This specific isomer is essential for synthesizing Ti catalysts with controlled reactivity, requiring higher loading (10 mol%) than 2,6-isomer (5 mol%) for selective direct amidation. It also yields high 1-butene selectivity (>99%) in ethylene dimerization. This distinct tunability makes it a critical building block for catalyst discovery and process development.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
CAS No. 15516-45-7
Cat. No. B1321888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dimethylphenoxy)acetyl chloride
CAS15516-45-7
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC(=O)Cl)C
InChIInChI=1S/C10H11ClO2/c1-7-3-4-9(8(2)5-7)13-6-10(11)12/h3-5H,6H2,1-2H3
InChIKeyXJEVVWZVAMVWKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,4-Dimethylphenoxy)acetyl chloride (15516-45-7): A Specialized Acyl Chloride Intermediate


(2,4-Dimethylphenoxy)acetyl chloride, with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol, is a reactive acyl chloride . Its structure features a phenoxy group with methyl substitutions at the 2 and 4 positions, which is crucial for its reactivity and role as an intermediate in synthesizing complex organic molecules [1]. This compound is a derivative of 2,4-dimethylphenoxyacetic acid and is primarily utilized in research settings to introduce a specific 2,4-dimethylphenoxy-acetyl moiety into target molecules via nucleophilic acyl substitution [2].

Why Substitution with Other Dimethylphenoxy Acetyl Chlorides is Not Equivalent


While several positional isomers of dimethylphenoxyacetyl chloride exist, they are not interchangeable. The substitution pattern on the phenyl ring critically influences the steric and electronic properties of the resulting phenoxy ligand. This directly impacts the performance of downstream catalysts and the selectivity of subsequent reactions . The specific 2,4-dimethyl substitution pattern, as opposed to 2,6- or 3,5- arrangements, provides a unique steric environment that has been shown to result in quantifiably different catalytic loading requirements and reactivity profiles in titanium-based systems. This structural specificity validates the need to procure the exact isomer for precise synthetic applications rather than a generic analog [1].

Quantitative Evidence Guide: Differentiating (2,4-Dimethylphenoxy)acetyl chloride from Closest Analogs


Catalytic Efficiency: 2,4- vs. 2,6-Dimethylphenoxy Titanium Catalysts in Amide Bond Formation

A study on sustainable amide bond formation demonstrated that titanium catalysts with 2,4-dimethylphenoxy ligands require a higher catalyst loading (10 mol%) to achieve efficient direct amidation compared to the analogous 2,6-dimethylphenoxy catalyst (5 mol%) for the same reaction with benzylamine and carboxylic acids [1]. This indicates that the steric and electronic properties of the 2,4-substitution pattern modulate the reactivity of the Ti-center differently than the 2,6-isomer.

Catalysis Amide Synthesis Organometallic Chemistry

Ligand Sterics in Ethylene Dimerization: Impact of 2,4-Dimethylphenoxy vs. Other Phenoxy Ligands

In a study evaluating titanium pre-catalysts for ethylene dimerization, complexes bearing the 2,4-dimethylphenoxy ligand demonstrated high selectivity (>86% butenes, of which 99% is 1-butene) upon activation with AlEt3 . The research explicitly notes that an increase in steric bulk at the ortho position of the phenoxy ligand leads to decreased catalytic activity compared to the unsubstituted parent catalyst, [Ti(Oi-Pr)4]. The 2,4-dimethyl substitution pattern, with only one ortho-methyl group, provides an intermediate steric profile that allows for isolation of both mono- and di-substituted Ti complexes, a crucial feature for catalyst tuning not shared by more sterically hindered analogs .

Olefin Polymerization Homogeneous Catalysis Ligand Design

Positional Isomer Differentiation: Physical and Chemical Properties of (2,4-Dimethylphenoxy)acetyl chloride

As a distinct positional isomer, (2,4-Dimethylphenoxy)acetyl chloride (MW: 198.65 g/mol) possesses unique chemical properties that differentiate it from other dimethylphenoxyacetyl chlorides. The precise 2,4-dimethyl substitution pattern on the phenoxy ring determines the compound's molecular geometry and electronic distribution, which are critical parameters for its reactivity and the properties of the molecules it is used to synthesize [1]. While explicit comparative data for physical properties like boiling point or density among all isomers is not consolidated in a single source, their unique CAS numbers (e.g., 15516-45-7 for 2,4-; 40926-74-7 for 2,3-; 78357-63-8 for 3,5-) signify they are recognized as chemically distinct entities with different potential applications .

Synthetic Intermediate Structure-Activity Relationship Chemical Properties

Application Scenarios for Procuring (2,4-Dimethylphenoxy)acetyl chloride (15516-45-7)


Synthesis of Tunable Titanium-Based Catalysts for Selective Amide Bond Formation

This compound is a critical precursor for synthesizing titanium complexes like bis(2,4-dimethylphenoxy)diisopropoxy titanium (Ti1). As evidenced, this specific ligand system enables efficient direct amidation but requires a higher catalyst loading (10 mol%) compared to the 2,6-isomer (5 mol%) [1]. Researchers aiming to develop catalytic systems with a less reactive, more controlled, or tunable profile for sustainable amide or peptide synthesis should procure this specific precursor to access this unique ligand class.

Preparation of Selective Ethylene Dimerization Pre-catalysts

The 2,4-dimethylphenoxyacetyl chloride is essential for creating titanium(IV) pre-catalysts used in the selective dimerization of ethylene to 1-butene. As established, this specific ligand yields catalysts with high selectivity for 1-butene (>99%) within the butene fraction and represents an intermediate steric profile, allowing for both mono- and di-substituted complexes . This tunability is crucial for optimizing catalyst performance in industrial olefin oligomerization, making this compound a valuable building block for catalyst discovery and process development.

Investigating Structure-Activity Relationships (SAR) in Medicinal and Agrochemical Chemistry

As an electrophilic building block, (2,4-dimethylphenoxy)acetyl chloride is used to append the 2,4-dimethylphenoxy-acetyl motif to various nucleophilic scaffolds (e.g., amines, alcohols) to generate libraries of amide or ester derivatives. The distinct steric and electronic properties of this specific 2,4-substitution pattern, as highlighted by its differential behavior in catalytic applications [1], make it a valuable tool for SAR studies. Researchers can use this compound to systematically probe how the 2,4-dimethylphenoxy group influences biological activity, physical properties, or material performance compared to analogs with different substitution patterns or halogenated derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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